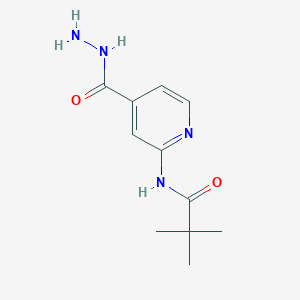

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

Chemical Identity and Classification

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide represents a complex heterocyclic compound belonging to the pyridine hydrazide family of organic molecules. The compound possesses the molecular formula C₁₁H₁₆N₄O₂ and exhibits a molecular weight of 236.27 grams per mole. The structural architecture encompasses a pyridine ring system substituted at the 2-position with a dimethyl-propionamide group and at the 4-position with a hydrazinocarbonyl moiety, creating a bifunctional molecule with distinct chemical properties.

The systematic nomenclature reflects the compound's structural complexity, with alternative designations including 4-Pyridinecarboxylicacid,2-[(2,2-dimethyl-1-oxopropyl)amino]-,hydrazide. The Simplified Molecular Input Line Entry System representation CC(C)(C)C(NC1=NC=CC(C(NN)=O)=C1)=O provides a linear description of the molecular connectivity, highlighting the presence of tertiary carbon centers and the characteristic hydrazide functional group. Chemical databases assign this compound the unique identifier 470463-39-9 in the Chemical Abstracts Service registry system, ensuring unambiguous identification in scientific literature and commercial applications.

The compound classification places it within the broader category of aromatic hydrazides, specifically those containing pyridine ring systems. This classification carries significant implications for chemical reactivity patterns, as pyridine hydrazides demonstrate unique coordination chemistry properties and biological activity profiles. The presence of multiple nitrogen atoms within the molecular framework creates opportunities for hydrogen bonding interactions and metal coordination, characteristics that prove essential for various analytical and biochemical applications.

Storage recommendations specify maintenance under inert atmospheric conditions at temperatures between 2-8 degrees Celsius, indicating the compound's sensitivity to oxidative degradation and thermal decomposition. These storage requirements reflect the inherent reactivity of the hydrazide functional group, which can undergo various chemical transformations under ambient conditions.

Historical Context in Pyridine Hydrazide Research

The development of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide occurs within the broader historical framework of pyridine hydrazide research, which began with the seminal synthesis of isonicotinic acid hydrazide in 1912. Hans Meyer and Josef Mally, doctoral students at the German Charles University in Prague, first synthesized isonicotinic acid hydrazide by reacting ethyl isonicotinate with hydrazine hydrate, obtaining a compound with a melting point of 163 degrees Celsius. Their groundbreaking work established the fundamental synthetic methodology for pyridine hydrazide preparation, though the pharmaceutical significance of their discovery remained unrecognized for nearly four decades.

The transformative moment in pyridine hydrazide research occurred in the early 1950s when multiple pharmaceutical companies simultaneously discovered the remarkable anti-tuberculosis activity of isonicotinic acid hydrazide, later known as isoniazid. This discovery initiated intensive research into pyridine hydrazide chemistry, as researchers sought to understand the structural features responsible for biological activity and develop improved compounds with enhanced properties. The success of isoniazid demonstrated that pyridine hydrazide compounds could exhibit remarkable selectivity for mycobacteria, displaying activity against strains resistant to existing treatments while maintaining favorable toxicity profiles.

Following the clinical success of isoniazid, medicinal chemists began systematic exploration of structural modifications to the basic pyridine hydrazide framework. Research efforts focused on introducing various substituents to modulate lipophilicity, enhance cellular penetration, and optimize biological activity profiles. The incorporation of lipophilic chains and bulky substituents emerged as a particularly promising strategy, with studies demonstrating that such modifications could significantly enhance antimicrobial potency by facilitating diffusion through lipid-rich bacterial cell walls.

Contemporary research continues to build upon these historical foundations, with compounds like N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide representing modern attempts to optimize pyridine hydrazide structures for specific applications. The dimethyl-substituted propionamide group reflects current understanding of how bulky, lipophilic substituents can enhance molecular properties, while the hydrazinocarbonyl positioning demonstrates sophisticated approaches to functional group placement within the pyridine ring system.

Significance in Biochemical and Analytical Applications

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide finds primary application as a specialized reagent in proteomics research, where its unique structural features enable specific analytical functions. The compound's bifunctional nature, incorporating both hydrazide and amide functionalities within a single molecular framework, provides multiple sites for chemical interaction and modification. This structural versatility proves particularly valuable in protein chemistry applications, where selective modification of specific amino acid residues requires reagents with well-defined reactivity patterns.

The hydrazide functional group serves as a key reactive center for carbonyl-specific derivatization reactions, allowing the compound to function as a derivatizing agent for aldehydes and ketones present in biological samples. Hydrazine reagents have established significance in environmental analysis and biochemical applications due to their ability to form stable hydrazone linkages with carbonyl-containing compounds, creating derivatives suitable for chromatographic separation and spectroscopic detection. The pyridine ring system enhances these applications by providing additional coordination sites and electronic stabilization for the resulting derivatives.

Research applications extend to pharmaceutical intermediate synthesis, where the compound serves as a building block for more complex molecular architectures. The strategic placement of functional groups within the molecule allows for selective chemical transformations that preserve critical structural elements while enabling further elaboration. This application reflects the broader utility of pyridine hydrazide compounds in medicinal chemistry, where they serve as versatile scaffolds for drug development programs.

| Application Category | Specific Function | Structural Feature Responsible |

|---|---|---|

| Proteomics Research | Protein modification reagent | Hydrazide functional group |

| Analytical Chemistry | Carbonyl derivatization | Hydrazine reactivity |

| Pharmaceutical Synthesis | Synthetic intermediate | Bifunctional architecture |

| Coordination Chemistry | Metal binding ligand | Multiple nitrogen atoms |

The compound's significance in analytical applications stems from the well-established chemistry of hydrazide derivatives, which form characteristic reaction products suitable for quantitative analysis. The pyridine ring system contributes additional analytical advantages through its distinctive spectroscopic properties, including characteristic ultraviolet absorption bands and nuclear magnetic resonance signals that facilitate structural confirmation and purity assessment.

Relationship to Other Pyridine-Based Hydrazide Compounds

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide exists within a diverse family of pyridine-based hydrazide compounds, each exhibiting distinct structural features and application profiles. The most historically significant member of this family remains isonicotinic acid hydrazide, which established the fundamental importance of the pyridine-hydrazide structural motif in medicinal chemistry. While sharing the essential pyridine-hydrazide core structure, N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide differs significantly in its substitution pattern and overall molecular architecture.

Pyridine-2-carboxylic acid hydrazide represents another important related compound, bearing the Chemical Abstracts Service number 1452-63-7 and demonstrating utility as an impurity reference standard for isoniazid analysis. This compound illustrates how positional isomerism within the pyridine ring system can significantly alter chemical properties and biological activities. The 2-position substitution pattern in pyridine-2-carboxylic acid hydrazide contrasts with the 4-position hydrazide group in N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide, highlighting the importance of regiochemistry in determining compound properties.

Contemporary research has yielded numerous pyridine hydrazide derivatives designed for enhanced biological activity and improved pharmaceutical properties. Studies have demonstrated that incorporating lipophilic substituents into the pyridine hydrazide framework can significantly enhance antimicrobial potency, with compounds containing fatty acid chains showing remarkable activity against tuberculosis strains. These findings support the design rationale behind N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide, where the bulky dimethyl-propionamide group likely serves to enhance lipophilicity and cellular penetration.

Research into pyridine-pyrazole hydrazide compounds has revealed additional structural possibilities within this chemical space, with molecules like N'-(2,3-dihydroxybenzylidene)-5-methyl-1-(pyridin-2-yl)-1H-pyrazole-3-carbohydrazide demonstrating applications in metal ion sensing and cellular imaging. These compounds illustrate how the basic pyridine hydrazide framework can be elaborated to create sophisticated molecular sensors and bioactive compounds.

| Compound Name | Structural Features | Primary Applications |

|---|---|---|

| Isonicotinic acid hydrazide | 4-Pyridine carboxylic acid hydrazide | Anti-tuberculosis therapy |

| Pyridine-2-carboxylic acid hydrazide | 2-Pyridine carboxylic acid hydrazide | Analytical standard |

| N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Bifunctional pyridine hydrazide | Proteomics research |

| 2,2-Dimethylpropanehydrazide | Simple alkyl hydrazide | Synthetic intermediate |

The relationship between these compounds demonstrates the evolutionary development of pyridine hydrazide chemistry, from simple structures like 2,2-dimethylpropanehydrazide with molecular formula C₅H₁₂N₂O to complex bifunctional molecules incorporating multiple reactive centers. This progression reflects increasing sophistication in molecular design, with each new compound addressing specific limitations or expanding the application scope of the pyridine hydrazide structural class.

Properties

IUPAC Name |

N-[4-(hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-11(2,3)10(17)14-8-6-7(4-5-13-8)9(16)15-12/h4-6H,12H2,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWBXPIEWGXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590309 | |

| Record name | N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470463-39-9 | |

| Record name | N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Formation from Pyridine Carboxylic Acid Derivatives

The most common approach to prepare hydrazides involves converting the corresponding carboxylic acid or ester into a hydrazide by reaction with hydrazine hydrate or hydrazine derivatives.

- Step 1: Starting from 4-carboxy-2-aminopyridine or its ester, the compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol or methanol under reflux conditions. This converts the ester or acid into the hydrazide intermediate.

- Step 2: The hydrazide intermediate is then purified by recrystallization or chromatography.

This method ensures selective formation of the hydrazinocarbonyl group at the 4-position of the pyridine ring.

Amide Coupling with 2,2-Dimethyl-propionyl Group

The coupling of the hydrazide intermediate with the 2,2-dimethyl-propionyl moiety (pivaloyl group) is typically achieved via amide bond formation using standard peptide coupling reagents.

- Reagents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group for nucleophilic attack by the hydrazide nitrogen.

- Solvents: Dry dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred solvents.

- Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (0–40 °C) for 1–24 hours.

- Workup: The reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous magnesium sulfate, and purified by silica gel chromatography or recrystallization.

This method is supported by analogous peptide coupling procedures reported in the literature for similar amide bond formations.

Alternative Synthetic Routes

- Halogenation and Substitution: Some synthetic routes involve halogenation of the pyridine ring followed by nucleophilic substitution with hydrazine derivatives to introduce the hydrazinocarbonyl group.

- Cyclization Methods: Cyclization of substituted alkylideneamino-pyrrolidin-2-one or alkanone-alkene-hydrazide intermediates can be adapted to synthesize related hydrazide compounds, though these are more common in pyrrole derivatives.

- Oxidation and Functional Group Transformations: Oxidation of alkylthio or alkylsulfinyl precursors to hydrazides using oxidizing agents like dimethyloxirane or sodium periodate has been reported for related compounds.

Summary Table of Preparation Methods

| Step | Method Description | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Hydrazide formation from pyridine carboxylic acid/ester | Hydrazine hydrate, reflux | Ethanol, Methanol | Selective hydrazide formation at 4-position |

| 2 | Amide coupling with 2,2-dimethyl-propionyl group | EDC, HOBt, base (e.g., NMM) | DCM, DMF, THF | Room temp to 40 °C, 1–24 h |

| 3 | Halogenation and nucleophilic substitution | Halogenating agents, hydrazine | DMF, acetone, toluene | Alternative route for hydrazide introduction |

| 4 | Cyclization of hydrazide intermediates | Bases like sodium hydride, solvents like DMF | DMF, THF, toluene | Used in related heterocyclic syntheses |

| 5 | Oxidation of alkylthio precursors | Dimethyloxirane, sodium periodate | Acetone, DCM, water | For preparing carbamoyl amine derivatives |

Research Findings and Yields

- Purity of the final compound is typically >98% as confirmed by HPLC analysis.

- Melting point range is reported as 182–185 °C, indicating good crystallinity and purity.

- Yields for amide coupling steps vary between 16% to 47% depending on the specific conditions and purification methods used.

- The use of coupling agents like EDC and HOBt is critical for efficient amide bond formation with minimal side reactions.

- Reaction conditions such as solvent choice and temperature significantly influence the yield and purity of the final product.

Practical Considerations

- The compound should be stored in a cool, dry place to maintain stability.

- Handling requires technical expertise due to the reactive hydrazine moiety and potential hazards associated with hydrazine derivatives.

- The synthetic procedures must be conducted under anhydrous and inert atmosphere conditions when necessary to prevent side reactions.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group participates in condensation with carbonyl compounds to form hydrazones:

Mechanism :

Cyclization and Heterocycle Formation

The hydrazide moiety facilitates cyclization to form nitrogen-containing heterocycles:

Example Reaction :

Coordination Chemistry

The pyridine nitrogen and hydrazide oxygen act as ligands for metal complexes:

| Metal Ion | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Ethanol/water, room temperature. | Octahedral or square-planar geometries. | Catalysis or bioimaging agents. |

Key Insight :

The bulky pivalamide group introduces steric hindrance, influencing ligand geometry and reactivity.

Functional Group Transformations

Pharmaceutical Relevance

- Antiviral Activity : Acts as a precursor for thiourea derivatives targeting herpesviruses (e.g., HSV-1, HCMV) .

- HIV Inhibition : Modulates CCR5 chemokine receptors, preventing viral entry .

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Hydrazone Formation | Aldehydes/ketones | RCH=N-NHCO-pyridinyl-pivalamide | Drug intermediates |

| Thiourea Synthesis | Isothiocyanates | Thiosemicarbazides | Antiviral agents |

| Metal Coordination | Cu²⁺/Fe³⁺ | Metal complexes | Catalysis |

| Cyclization | CS₂/Thiophosgene | Thiadiazoles | Antimicrobials |

Scientific Research Applications

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide and related pyridine derivatives:

Functional Group Impact on Properties

- Hydrazinocarbonyl vs.

- Steric Effects: The bis-pivalamide analog (CAS 101630-94-8) exhibits significantly higher molecular weight (277.36 vs. 236.27) and steric hindrance, likely reducing its bioavailability compared to the mono-pivalamide target compound .

- Solubility and Reactivity: Hydroxy-substituted analogs (e.g., CAS 824429-50-7) show enhanced water solubility due to polar functional groups, whereas the hydrazinocarbonyl derivative may require formulation optimization for biological applications .

Biological Activity

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 470463-39-9) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H16N4O2

- Molecular Weight : 236.27 g/mol

- Synonyms : N-(4-(hydrazinecarbonyl)pyridin-2-yl)-2,2-dimethylpropanamide

The compound features a hydrazine moiety attached to a pyridine ring, which is known to influence its biological interactions.

The biological activity of N-(4-hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide is primarily attributed to its ability to interact with various biological targets. The hydrazine functional group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, the pyridine ring may facilitate interactions with specific receptors or enzymes involved in metabolic pathways.

Biological Activities

-

Antitumor Activity :

- Studies have indicated that compounds containing hydrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, similar hydrazine-based compounds have shown promise in inhibiting cell proliferation by inducing cell cycle arrest and apoptosis through ROS generation .

- Antibacterial Properties :

- Neuroprotective Effects :

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide?

- The compound can be synthesized via nucleophilic acyl substitution reactions. A pyridine core is functionalized with a hydrazinecarbonyl group, followed by coupling with pivaloyl chloride (2,2-dimethylpropanoyl chloride). Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) is critical to minimize side reactions like hydrolysis of the hydrazine moiety. Structural analogs, such as N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, are synthesized using similar protocols, with modifications in protecting groups .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : and NMR identify proton environments and confirm substitution patterns on the pyridine ring. For example, the hydrazinecarbonyl group shows characteristic NH signals at δ 9–10 ppm .

- IR : Stretching vibrations for the carbonyl (C=O, ~1650–1700 cm) and hydrazine (N–H, ~3200–3400 cm) groups are key markers.

Q. What analytical techniques are used to assess purity and stability?

- HPLC : Reverse-phase chromatography with UV detection quantifies purity (>95% typically required for research use).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C observed for structurally related pyridine amides .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products in hydrazinecarbonyl-functionalized pyridines?

- Stepwise Protection : Use tert-butoxycarbonyl (Boc) groups to protect the hydrazine moiety during coupling reactions, followed by acidic deprotection.

- Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)) enhance regioselectivity in pyridine functionalization. For example, Suzuki-Miyaura cross-coupling has been applied to similar compounds for aryl group introduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates, reducing hydrolysis risks .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Dynamic Effects : Rotameric equilibria in the hydrazine group can cause split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C clarifies exchange processes.

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignments for complex splitting patterns .

Q. What computational methods are suitable for modeling the compound’s reactivity in biological systems?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target enzymes (e.g., hydrolases or kinases). The hydrazinecarbonyl group may act as a hydrogen-bond donor.

- MD Simulations : GROMACS assesses conformational stability in aqueous or lipid bilayer environments, critical for drug design .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH Studies : Stability assays in buffers (pH 1–12) show degradation via hydrazine hydrolysis under acidic conditions (pH < 3). Neutral to basic conditions (pH 7–10) enhance stability.

- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks mimics long-term stability, with HPLC monitoring degradation products like pyridine-2-carboxylic acid .

Methodological Tables

Table 1 : Key Physicochemical Properties of Structural Analogs

| Compound | Molecular Formula | Melting Point (°C) | LogP (Predicted) | Reference |

|---|---|---|---|---|

| N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | CHNO | 170 | 1.8 | |

| 2,2-Dimethyl-N-(4-pyridinyl)propanamide | CHNO | 170 | 1.5 |

Table 2 : Common Degradation Pathways

| Condition | Degradation Product | Analytical Method |

|---|---|---|

| Acidic (pH 2) | Pyridine-2-carboxylic acid | HPLC-MS |

| Thermal (200°C) | 2,2-Dimethylpropanamide fragments | TGA-FTIR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.